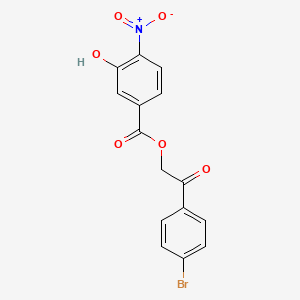

![molecular formula C18H23F2NO3 B6084337 methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)

methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate, also known as JNJ-42165279, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2) and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. This compound has also been shown to attenuate the effects of drugs of abuse such as cocaine and alcohol in animal models. It has been suggested that the therapeutic effects of this compound are mediated through the modulation of the mGluR2 receptor.

Mecanismo De Acción

Methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate is a selective positive allosteric modulator of the mGluR2 receptor. The mGluR2 receptor is a G protein-coupled receptor that is involved in the regulation of glutamate neurotransmission. The activation of mGluR2 receptors leads to the inhibition of glutamate release, which has been implicated in the pathophysiology of various neuropsychiatric disorders. This compound binds to a specific site on the mGluR2 receptor, which enhances the activity of the receptor and leads to the inhibition of glutamate release.

Biochemical and Physiological Effects

This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to attenuate the effects of drugs of abuse such as cocaine and alcohol in animal models. This compound has been suggested to have a favorable safety profile and does not produce significant side effects such as sedation, motor impairment, or cognitive dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has several advantages for lab experiments. It is a selective positive allosteric modulator of the mGluR2 receptor, which makes it a useful tool for studying the role of the receptor in various neuropsychiatric disorders. This compound has been suggested to have a favorable safety profile and does not produce significant side effects, which is important for conducting preclinical studies. However, this compound has some limitations for lab experiments. It is a novel compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dose and dosing regimen for this compound.

Direcciones Futuras

For research on methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate could include the following:

1. Conducting clinical trials to determine the safety and efficacy of this compound in humans.

2. Investigating the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dose and dosing regimen.

3. Studying the effects of this compound on various neuropsychiatric disorders such as schizophrenia, anxiety, depression, and addiction.

4. Investigating the potential of this compound as a therapeutic agent for other diseases such as epilepsy and Parkinson's disease.

5. Developing new compounds based on the structure of this compound that have improved pharmacokinetics and pharmacodynamics.

Conclusion

This compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. It is a selective positive allosteric modulator of the mGluR2 receptor and has been shown to have anxiolytic and antidepressant effects in preclinical studies. This compound has been suggested to have a favorable safety profile and does not produce significant side effects. Further research is needed to determine its potential therapeutic applications in humans and to develop new compounds based on its structure.

Métodos De Síntesis

The synthesis of methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate involves a series of chemical reactions that lead to the formation of the final product. The first step involves the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group. The protected piperidine is then reacted with 2,4-difluorophenethylamine to yield the desired intermediate. This intermediate is then subjected to a series of reactions that involve the formation of an ester, deprotection of the Boc group, and cyclization to yield the final product, this compound.

Propiedades

IUPAC Name |

methyl 4-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO3/c1-24-18(23)9-8-17(22)21-10-2-3-13(12-21)4-5-14-6-7-15(19)11-16(14)20/h6-7,11,13H,2-5,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNJMILTBRMZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6084258.png)

![4-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B6084263.png)

![ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate](/img/structure/B6084268.png)

![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6084279.png)

![(3-chlorophenyl){1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6084287.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(2-pyridinylcarbonyl)prolinamide](/img/structure/B6084294.png)

![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6084302.png)

![1-[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6084316.png)

![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-4-ene-9-carboxamide hydrochloride](/img/structure/B6084318.png)

![2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine](/img/structure/B6084329.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(propylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6084334.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)